molecular formula C23H20BrN3O5S B11524154 N-Benzyl-N-({N'-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-Benzyl-N-({N'-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11524154
M. Wt: 530.4 g/mol
InChI Key: RUSPHXDRJVEPGQ-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of benzylamine with a benzodioxole derivative, followed by bromination and subsequent reaction with a sulfonamide precursor. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of a benzodioxole ring, bromine atom, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C23H20BrN3O5S

Molecular Weight

530.4 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H20BrN3O5S/c24-20-12-22-21(31-16-32-22)11-18(20)13-25-26-23(28)15-27(14-17-7-3-1-4-8-17)33(29,30)19-9-5-2-6-10-19/h1-13H,14-16H2,(H,26,28)/b25-13+

InChI Key

RUSPHXDRJVEPGQ-DHRITJCHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.